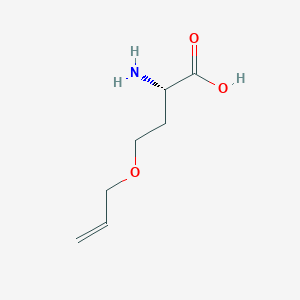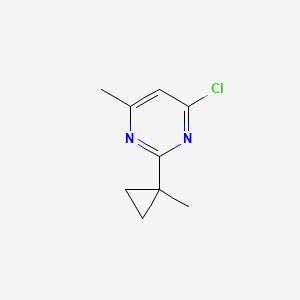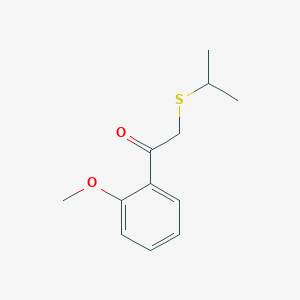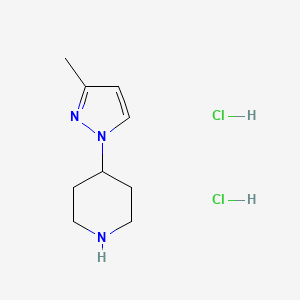
O-Allyl-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Allyl-L-homoserine is a derivative of the amino acid L-homoserine, which is an intermediate in the biosynthesis of essential amino acids such as methionine and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Allyl-L-homoserine can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the alkylation of L-homoserine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of genetically engineered microorganisms. For instance, strains of Escherichia coli or Corynebacterium glutamicum can be metabolically engineered to overproduce L-homoserine, which is then chemically modified to introduce the allyl group. This biotechnological approach is advantageous due to its sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
O-Allyl-L-homoserine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group of the homoserine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.
Scientific Research Applications
O-Allyl-L-homoserine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the biosynthesis of methionine and other essential amino acids.
Industry: this compound is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Allyl-L-homoserine involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of other biologically active compounds. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical reactions. Molecular targets include enzymes involved in amino acid biosynthesis, where this compound can act as a substrate or inhibitor.
Comparison with Similar Compounds
Similar Compounds
L-Homoserine: A direct precursor in the biosynthesis of methionine and threonine.
O-Acetyl-L-homoserine: An intermediate in the biosynthesis of methionine.
O-Succinyl-L-homoserine: Another intermediate in the methionine biosynthesis pathway.
Uniqueness
O-Allyl-L-homoserine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. Unlike its acetyl and succinyl counterparts, the allyl group allows for additional chemical modifications, making this compound a versatile compound in synthetic chemistry and biotechnology.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-amino-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-4-11-5-3-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
InChI Key |
PWVANPLCFRYAIN-LURJTMIESA-N |
Isomeric SMILES |
C=CCOCC[C@@H](C(=O)O)N |
Canonical SMILES |
C=CCOCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)


amine hydrochloride](/img/structure/B13475322.png)

![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)


![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)
